molecular formula C13H13FN2O2 B6615630 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1225487-61-5

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6615630
CAS RN: 1225487-61-5
M. Wt: 248.25 g/mol
InChI Key: QPTXUAWKVNBBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, commonly referred to as FPP, is a compound that has been studied extensively in the field of organic chemistry. FPP is a pyrazole-based carboxylic acid that is composed of a fluorophenyl group and a propan-2-yl group. FPP has a variety of applications, including its use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of certain enzymes.

Scientific Research Applications

FPP has been studied extensively in the field of organic chemistry and is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis reactions, as a ligand in coordination chemistry, and as an inhibitor of certain enzymes. FPP has also been used in the synthesis of other compounds, such as imidazoles, and as a precursor for the synthesis of other compounds, such as pyrazolines.

Mechanism of Action

FPP is believed to act as a catalyst in organic synthesis reactions by forming a complex with the reactants. This complex is believed to facilitate the reaction by stabilizing the transition state of the reaction and thus increasing the rate of the reaction. FPP is also believed to act as a ligand in coordination chemistry by forming a complex with a metal ion. This complex can then be used to catalyze a variety of reactions. Finally, FPP is believed to act as an inhibitor of certain enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPP are not well understood, as it is not typically used in therapeutic applications. However, some studies have suggested that FPP may have an effect on the activity of certain enzymes, such as cyclooxygenase, and may also affect the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

FPP is a useful compound for laboratory experiments due to its low cost, availability, and ease of synthesis. It is also a relatively stable compound, making it ideal for experiments that require long-term storage. However, FPP is also a relatively toxic compound, and care should be taken when handling it in the laboratory.

Future Directions

There are a number of potential future directions for research on FPP. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. Additionally, further research could be done on its use as a catalyst in organic synthesis and its potential use as a ligand in coordination chemistry. Finally, further research could be done on the synthesis of other compounds using FPP as a precursor.

Synthesis Methods

FPP is typically synthesized from the reaction of 2-fluorophenylhydrazine and propionic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous medium, and the resulting product is purified by recrystallization. The overall yield of the reaction is usually between 40-50%.

properties

IUPAC Name

1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8(2)12-7-10(13(17)18)15-16(12)11-6-4-3-5-9(11)14/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTXUAWKVNBBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

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